3,6-Dimethyl-2-nitrobenzoic acid
Description
Properties
CAS No. |
27022-98-6 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
3,6-dimethyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5-3-4-6(2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
JWQSFHCPGOBLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3,6-dimethyl-2-nitrobenzoic acid (hypothetical) with structurally related nitrobenzoic acids based on substituent positions, molecular formulas, and available
Key Observations :
- Substituent Effects: Electron-withdrawing groups (NO₂): Increase acidity and reactivity. For example, 4-nitrobenzoic acid (pKa ~1.7) is significantly more acidic than benzoic acid (pKa ~4.2) due to the nitro group’s resonance effects . Methyl groups (CH₃): Electron-donating groups slightly reduce acidity but enhance steric effects. For instance, 3-methyl-2-nitrobenzoic acid may exhibit lower solubility compared to unsubstituted analogs . Halogen substituents (Cl): Introduce both electronic and steric effects. Chloro-nitrobenzoic acids like 3-chloro-2-nitrobenzoic acid are often intermediates in drug synthesis .
- Positional Isomerism :
- Ortho vs. para substitution : 4-Nitrobenzoic acid (para) typically has higher symmetry and melting points than ortho-substituted analogs.
Research Findings and Trends
- Emerging Analogs : Fluorinated derivatives (e.g., 4-fluoro-2-methyl-3-nitrobenzoic acid) show promise in medicinal chemistry due to enhanced bioavailability .
Q & A
Q. What are the recommended synthetic routes for 3,6-Dimethyl-2-nitrobenzoic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves nitration and alkylation of substituted benzoic acid derivatives. For example, nitration of 3,6-dimethylbenzoic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Intermediate characterization should include ¹H/¹³C NMR to confirm regioselectivity of nitration and methyl group positions . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can monitor reaction progress .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles, critical for confirming the nitro and methyl group orientations . The ORTEP-3 graphical interface aids in visualizing thermal ellipsoids and molecular packing . For metastable polymorphs, WinGX integrates crystallographic data with symmetry analysis .
Q. What spectroscopic techniques are optimal for verifying the purity and functional groups of this compound?
- Methodological Answer :
- FT-IR : Confirm nitro (-NO₂) stretches (1520–1350 cm⁻¹) and carboxylic acid (-COOH) bands (2500–3300 cm⁻¹) .
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- Mass spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as nitro group electron-withdrawing behavior and methyl steric hindrance. Molecular electrostatic potential (MESP) maps identify electrophilic sites . Pair with Gaussian or ORCA software for reaction pathway simulations .
Q. What strategies address contradictions in reported melting points or spectral data for derivatives?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Distinguish decomposition points from actual melting points.
- Cross-validate data : Compare with NIST Chemistry WebBook standards or replicate experiments under controlled humidity/temperature .
- Dynamic NMR : Resolve rotational barriers in methyl groups that may affect spectral splitting .
Q. How does the crystal packing of this compound influence its stability under varying pH conditions?
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
- Methodological Answer : The carboxylic acid group acts as a ligand for metal nodes (e.g., Cu²⁺, Zn²⁺). SHELXD solves MOF structures via Patterson methods, while SHELXE refines heavy atom positions . Porosity analysis requires BET surface area measurements and gas adsorption studies .
Experimental Design & Safety
Q. What precautions are critical when handling this compound in high-temperature reactions?
- Methodological Answer :
Q. How can researchers optimize recrystallization solvents for this compound?
- Methodological Answer : Screen solvents via Hansen solubility parameters to balance polarity (e.g., ethanol/water mixtures). Use differential scanning calorimetry (DSC) to identify ideal crystallization temperatures . For nitroaromatics, avoid halogenated solvents due to potential side reactions .
Data Analysis & Validation
Q. What statistical methods resolve discrepancies in quantitative NMR (qNMR) data for impurity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
